Lipophilicity Advantage Over Simpler Esters
Pentachlorophenyl 2,4-dichlorobenzoate exhibits a computed XLogP3 of 7.7 [1], which is substantially higher than that of pentachlorophenyl benzoate (logP 6.04) and pentachlorophenyl acetate (logP 4.88) . This difference arises from the additional chlorine atoms and extended aromatic surface contributed by the 2,4-dichlorobenzoate acyl moiety. The 1.66 logP unit increase versus the benzoate analog translates to an approximately 46-fold greater octanol/water partition coefficient, predicting enhanced passive membrane permeation and stronger soil organic carbon sorption.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient, logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 7.7 (computed, PubChem) |
| Comparator Or Baseline | Pentachlorophenyl benzoate: logP = 6.04; Pentachlorophenyl acetate: logP = 4.88 |
| Quantified Difference | Δ logP = +1.66 vs. pentachlorophenyl benzoate; Δ logP = +2.82 vs. pentachlorophenyl acetate |
| Conditions | Computed values; XLogP3 (PubChem) for target; logP from vendor databases for comparators |
Why This Matters
Higher lipophilicity predicts greater membrane permeability and bioaccumulation potential, making this compound more suitable than its less chlorinated analogs for applications requiring prolonged environmental persistence or enhanced transport across biological membranes.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 228530, Pentachlorophenyl 2,4-dichlorobenzoate (XLogP3 = 7.7). https://pubchem.ncbi.nlm.nih.gov/compound/228530 (accessed 2026-04-28). View Source
